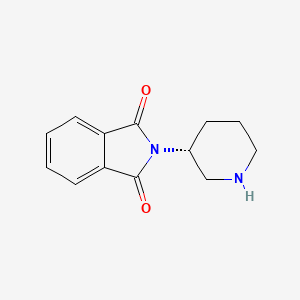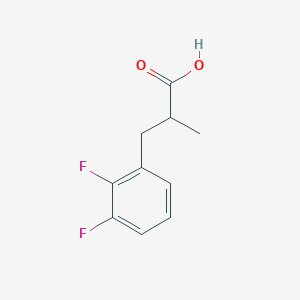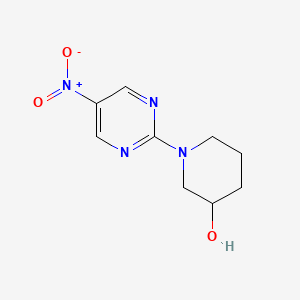![molecular formula C20H24N2O B1399169 3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one CAS No. 1361111-21-8](/img/structure/B1399169.png)
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one
Descripción general
Descripción
The compound “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is a chemical compound that belongs to the category of piperazine derivatives1. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery1.
Synthesis Analysis
The synthesis of such compounds often involves complex multi-step processes. For example, the synthesis of similar compounds can involve reactions such as esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst2. However, specific synthesis methods for “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not readily available in the current literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy3. However, specific molecular structure analysis for “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not readily available in the current literature.
Chemical Reactions Analysis
The chemical reactions involving “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not explicitly mentioned in the current literature. However, piperidine derivatives, to which this compound belongs, are known to be used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various laboratory methods5. However, specific physical and chemical properties for “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not readily available in the current literature.Aplicaciones Científicas De Investigación
Catalytic Applications
Research has shown that compounds structurally related to "3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one" have been used as catalysts in chemical synthesis. For instance, silica-bonded N-propylpiperazine derivatives have been employed as recyclable catalysts for the synthesis of various organic compounds, including 4H-pyran derivatives, demonstrating the efficiency and reusability of these catalysts in facilitating condensation reactions in organic synthesis (Niknam et al., 2013).
Antimicrobial Activity
Another study focused on the synthesis and in vitro microbiological evaluation of novel series of compounds catalyzed by reusable silica-bonded N-propylpiperazine derivatives. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, highlighting the potential therapeutic applications of these molecules in combating microbial infections (Ghashang et al., 2015).
Pharmaceutical Applications
The development of compounds with potential as alpha 1-adrenoceptor antagonists and antihypertensive agents exemplifies the pharmaceutical relevance of these molecules. Research in this area has identified specific derivatives as promising candidates for further evaluation due to their selective activity and potential therapeutic benefits in managing hypertension (Chern et al., 1993).
Material Science Applications
Additionally, the structural and spectroscopic analysis of related compounds has contributed to material science, providing insights into the electronic and molecular structure of these compounds through experimental and theoretical methods. Such studies are crucial for understanding the properties and potential applications of these molecules in various fields (Al-Omary et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound can be determined from its Safety Data Sheet (SDS)6. However, specific safety and hazard information for “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not readily available in the current literature.
Direcciones Futuras
The future directions for “3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one” could involve further exploration of its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery1. However, specific future directions for this compound are not explicitly mentioned in the current literature.
Propiedades
IUPAC Name |
3-[(2-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-13-22-14-12-21-19(20(22)23)15-17-10-6-7-11-18(17)16-8-4-3-5-9-16/h3-11,19,21H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAASVOQWBGUBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



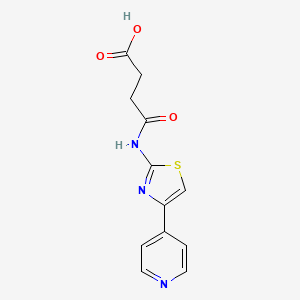
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
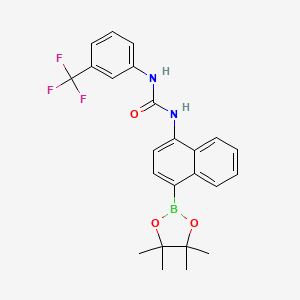
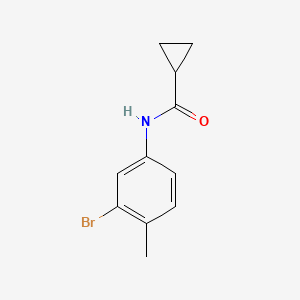
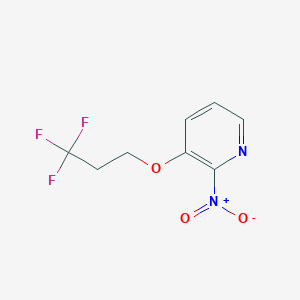
![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)
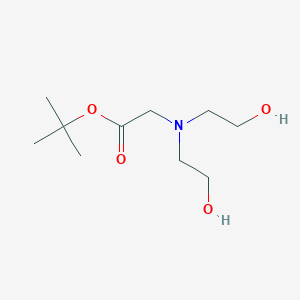
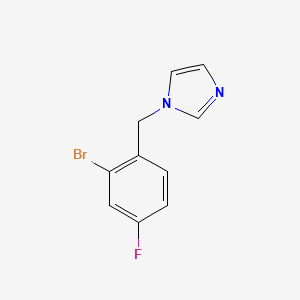
![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
